
(4E)-3-butyl-4-pentylideneoxetan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4E)-3-butyl-4-pentylideneoxetan-2-one is a chemical compound that belongs to the oxetane family Oxetanes are four-membered cyclic ethers, characterized by their strained ring structure, which imparts unique chemical properties
準備方法
The synthesis of (4E)-3-butyl-4-pentylideneoxetan-2-one typically involves the reaction of butyl and pentylidene precursors under specific conditions. One common method is the cyclization of a suitable precursor in the presence of a strong base, such as sodium hydride, under an inert atmosphere. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at low temperatures to control the reaction rate and yield.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
化学反応の分析
(4E)-3-butyl-4-pentylideneoxetan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium alkoxides, leading to the formation of substituted oxetanes.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction produces alcohols.
科学的研究の応用
(4E)-3-butyl-4-pentylideneoxetan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs with oxetane moieties.
Industry: It is used in the production of specialty chemicals and materials, including high-performance polymers and coatings.
作用機序
The mechanism by which (4E)-3-butyl-4-pentylideneoxetan-2-one exerts its effects involves its interaction with specific molecular targets. The strained ring structure of oxetanes makes them reactive intermediates in various chemical reactions. This reactivity allows the compound to participate in ring-opening reactions, which can lead to the formation of new chemical bonds and structures. The molecular pathways involved depend on the specific application and the nature of the reaction.
類似化合物との比較
(4E)-3-butyl-4-pentylideneoxetan-2-one can be compared with other oxetane derivatives, such as:
- 3-methyl-4-pentylideneoxetan-2-one
- 3-ethyl-4-pentylideneoxetan-2-one
- 3-propyl-4-pentylideneoxetan-2-one
These compounds share similar structural features but differ in the length and nature of the alkyl chains attached to the oxetane ring. The uniqueness of this compound lies in its specific alkyl substituents, which can influence its reactivity and applications.
特性
分子式 |
C12H20O2 |
|---|---|
分子量 |
196.29 g/mol |
IUPAC名 |
(4E)-3-butyl-4-pentylideneoxetan-2-one |
InChI |
InChI=1S/C12H20O2/c1-3-5-7-9-11-10(8-6-4-2)12(13)14-11/h9-10H,3-8H2,1-2H3/b11-9+ |
InChIキー |
MJZLRAHODCHJCG-PKNBQFBNSA-N |
異性体SMILES |
CCCC/C=C/1\C(C(=O)O1)CCCC |
正規SMILES |
CCCCC=C1C(C(=O)O1)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


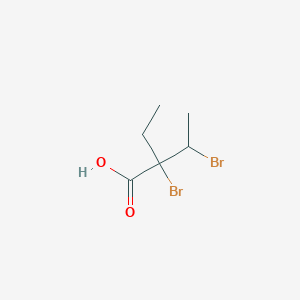
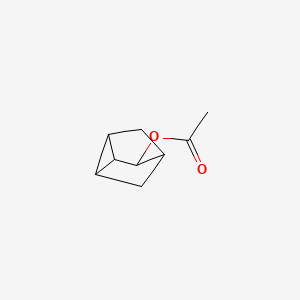
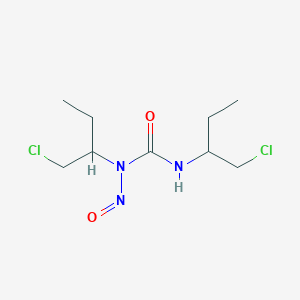
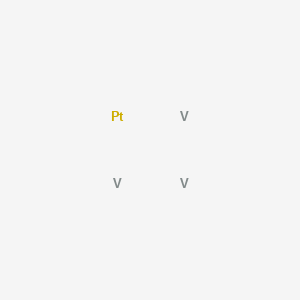
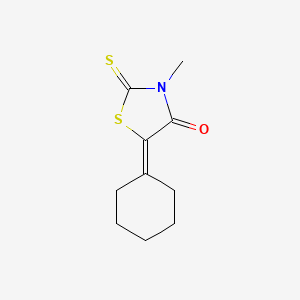
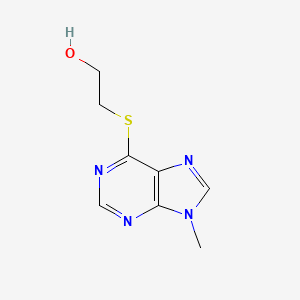
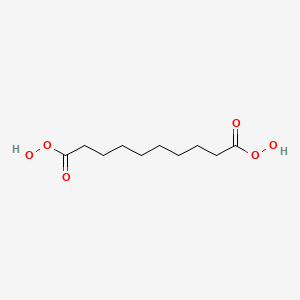




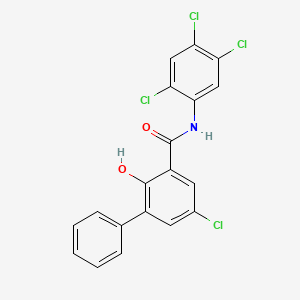
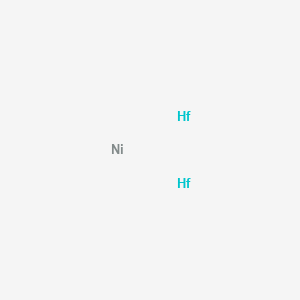
![[2-(2-Chloroanilino)-2-oxoethyl] 2-chloro-4-nitrobenzoate](/img/structure/B14721267.png)
